molecular formula C17H14N2O2S B427557 [(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid CAS No. 20650-29-7

[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Cat. No.: B427557
CAS No.: 20650-29-7
M. Wt: 310.4g/mol
InChI Key: DBMJPCJUQPOGII-UHFFFAOYSA-N
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Description

[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a compound that features an imidazole ring substituted with phenyl groups at the 4 and 5 positions, and a sulfanylacetic acid moiety at the 2 position. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science .

Scientific Research Applications

[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Future Directions

The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid typically involves the condensation of benzil with ammonium acetate and a suitable aldehyde in the presence of glacial acetic acid. This one-pot reaction yields the imidazole core, which is then further functionalized to introduce the sulfanylacetic acid moiety .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl 4-chlorobenzoate: Similar imidazole core with different functional groups.

    (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one: Another imidazole derivative with distinct substituents

Uniqueness

[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid is unique due to its specific combination of the imidazole ring with phenyl and sulfanylacetic acid groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-14(21)11-22-17-18-15(12-7-3-1-4-8-12)16(19-17)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMJPCJUQPOGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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